![molecular formula C8H10BrN3 B597835 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile CAS No. 1269292-54-7](/img/structure/B597835.png)
5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 1512164-79-2 . It has a molecular weight of 203.08 . It is in liquid form .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with N-bromosuccinimide . The hydrolysis of the cyano group provides the carboxamide in 79% yield . The compound is then coupled with the corresponding boro-nates or boronic acids via Suzuki Miyaura reaction under microwave heating .Molecular Structure Analysis
The IUPAC name of the compound is 5-bromo-1-(tert-butyl)-1H-pyrazole . The InChI code is 1S/C7H11BrN2/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,1-3H3 . The InChI key is SJJRDZXBZLUAKT-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazole synthesis involves a variety of reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.08 . It is in liquid form and is stored at a temperature of 4°C .Scientific Research Applications
Novel Synthesis Pathways
- Novel Synthesis of Pyrazole Derivatives: The compound serves as an intermediate in the novel and efficient synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, offering a versatile route for their preparation (Bobko, Kaura, Evans, & Su, 2012).
Unexpected Reaction Products
- Formation of Pyrazolopyrimidines: Research has shown unexpected formation of pyrazolopyrimidines when attempting to synthesize certain tetrazoles from carbonitriles, highlighting the compound's reactivity and the potential for unforeseen products in chemical reactions (Faria, Santos, Vegi, Borges, & Bernardino, 2013).
Molecular Structure and Spectral Analysis
- Analysis of Pyrazoline Derivatives: A study on the structural and spectral properties of biologically significant pyrazoline derivatives, including those with the pyrazole carbonitrile structure, revealed unique solvatochromic responses and the existence of geometric isomers (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).
Synthesis of Heterocyclic Compounds
- Synthesis of Imidazo Pyrazole Derivatives: The compound is utilized in the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles, demonstrating its role in forming complex heterocyclic structures (Khalafy, Marjani, & Salami, 2014).
Supramolecular Structures
- Study of Hydrogen-Bonded Structures: Research involving derivatives of 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile has contributed to understanding hydrogen-bonded supramolecular structures in various dimensions (Castillo, Abonía, Cobo, & Glidewell, 2009).
Synthesis Methodologies
- Green Synthetic Methods: A microwave-assisted synthesis method was developed for creating Schiff base scaffolds of pyrazole nuclei, where this compound derivatives play a significant role (Karati, Kumar, & Mahadik, 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-bromo-1-tert-butylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLAHROBEUJHFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719103 |
Source
|
Record name | 5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1269292-54-7 |
Source
|
Record name | 5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.